molecular formula C18H25N3O B2640750 1-Butyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one CAS No. 912896-80-1

1-Butyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one

Cat. No. B2640750
CAS RN: 912896-80-1
M. Wt: 299.418
InChI Key: GVDPGZAIGGSOMV-UHFFFAOYSA-N
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Description

1-Butyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one, also known as BPP, is a compound developed for medicinal purposes. It has a molecular weight of 299.418. The compound is related to 1-Butylpyrrolidin-2-one, which has a molecular formula of C8H15NO .


Synthesis Analysis

The synthesis of related compounds, such as 1,5-substituted pyrrolidin-2-ones, has been achieved from donor–acceptor cyclopropanes bearing an ester group as one of the acceptor substituents . This method includes a Lewis acid-catalyzed opening of the donor–acceptor cyclopropane with primary amines (anilines, benzylamines, etc.) to γ-amino esters, followed by in situ lactamization and dealkoxycarbonylation .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Chemical Reactions Analysis

In the synthesis process of related compounds, donor–acceptor cyclopropanes react as 1,4- C, C -dielectrophiles, and amines react as 1,1-dinucleophiles . The resulting di- and trisubstituted pyrrolidin-2-ones can be also used in subsequent chemistry to obtain various nitrogen-containing polycyclic compounds of interest to medicinal chemistry and pharmacology, such as benz [ g ]indolizidine derivatives .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Bioactive Analogues : Compounds with structures similar to 1-Butyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one have been synthesized and characterized. These include novel bioactive 1,2,4-oxadiazole natural product analogs. Such compounds have shown potential in antitumor activity (Maftei et al., 2013).

Catalytic Activity

  • Catalysis with Benzimidazole Derivatives : Pincer-type bis(benzimidazolin-2-ylidene) palladium complexes, structurally related to this compound, have been synthesized and demonstrated catalytic activity in reactions like Heck-type coupling (Hahn et al., 2005).

Antibacterial Applications

  • Antibacterial Activity of Azoles : Benzimidazole derivatives, akin to the compound , have been synthesized and shown significant antibacterial activity. These compounds are utilized in the synthesis of pyrroles, pyrazoles, oxadiazoles, and triazoles (Peleckis et al., 2018).

Drug Development

  • Nonpeptidic Integrin Inhibitor for Pulmonary Fibrosis : Analogues structurally related to this compound have been used in the synthesis of compounds for potential treatment of idiopathic pulmonary fibrosis. These compounds demonstrated high affinity and selectivity in cell adhesion assays (Procopiou et al., 2018).

Ionic Liquids and Solvents

  • Ionic Liquid Medium for Organic Syntheses : Benzimidazole derivatives have been used as solvents and catalysts in organic synthesis, demonstrating advantages such as good yields, environmental friendliness, and straightforward protocols (Satyanarayana et al., 2021).

Removal of Pollutants

  • Efficient Removal of Organic Pollutants : Pyridinium-based ionic liquids, related to the compound , have shown high efficiency in the removal of organosulfur pollutants from organic solutions (Enayati & Faghihian, 2015).

Metabolic Pathways

  • Metabolism in Liver Microsomes : Studies on related compounds have been conducted to understand their metabolic pathways in liver microsomes. These studies help in understanding how such compounds are processed in biological systems (Yoo et al., 2008).

Supramolecular Chemistry

  • Supramolecular Gelators and Metal Ion Sensing : Benzimidazole derivatives can form supramolecular gels and have applications in selective metal ion sensing and ionic conductivity (Panja et al., 2018).

properties

IUPAC Name

1-butyl-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-3-5-11-20-13-14(12-17(20)22)18-19-15-8-6-7-9-16(15)21(18)10-4-2/h6-9,14H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVDPGZAIGGSOMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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